![molecular formula C18H24N2O3 B7455101 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7455101.png)
3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione, also known as MPD, is a synthetic compound that has gained attention for its potential applications in scientific research. In
Mécanisme D'action
3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione acts as a positive allosteric modulator of NMDA receptors, increasing their activity in a dose-dependent manner. This leads to an increase in calcium influx and subsequent activation of downstream signaling pathways. 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione also activates the PI3K/Akt pathway, which has been implicated in neuroprotection and synaptic plasticity.
Biochemical and Physiological Effects:
In addition to its effects on NMDA receptors, 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been shown to have other biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has also been shown to reduce oxidative stress and inflammation, which are implicated in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has several advantages for use in lab experiments. It is a selective modulator of NMDA receptors, meaning it does not affect other glutamate receptors. It also has good bioavailability and can cross the blood-brain barrier, making it useful for studying the effects of NMDA receptor modulation in vivo. However, 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has a relatively short half-life and can be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione. One area of interest is its potential as a treatment for neurodegenerative diseases, particularly Alzheimer's and Parkinson's. 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been shown to have neuroprotective effects in animal models of these diseases, and further research could explore its potential as a therapeutic agent. Another area of interest is the role of 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione in synaptic plasticity and learning and memory processes. 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been shown to enhance long-term potentiation, a process involved in learning and memory, and further research could explore its potential as a cognitive enhancer.
Méthodes De Synthèse
3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione is synthesized through a multi-step process that involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)ethanol. This is then reacted with 1,3-diaminopropane to form the spirocyclic intermediate, which is then treated with maleic anhydride to yield 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione.
Applications De Recherche Scientifique
3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to modulate the activity of NMDA receptors, which are involved in learning and memory processes. 3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has also been shown to have neuroprotective effects, reducing damage to neurons in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[2-(2-methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-14-8-4-5-9-15(14)23-13-12-20-16(21)18(19-17(20)22)10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOLBKCNOHBITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C(=O)C3(CCCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)

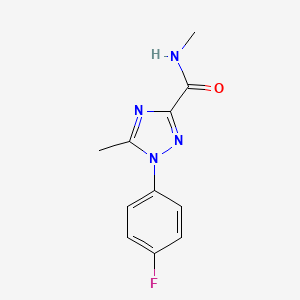
![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)
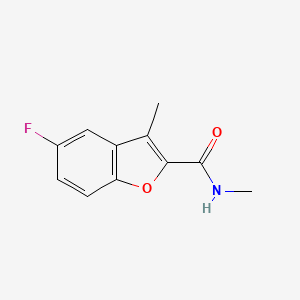
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)
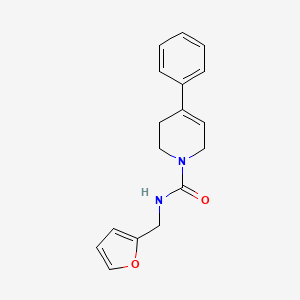
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl((1-phenyl-1H-pyrazol-4-yl)methyl)amino)acetamide](/img/structure/B7455081.png)
![5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine](/img/structure/B7455086.png)
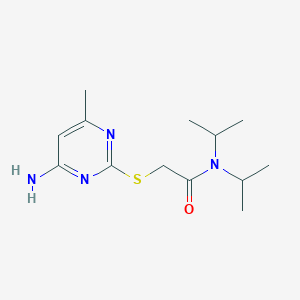
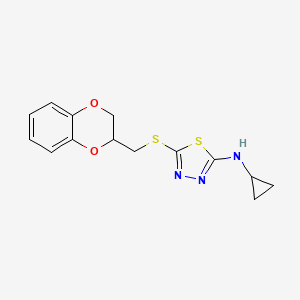
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7455103.png)